5,5-Diphenylpyrrolidin-2-one

Coronary Vasodilation Cardiovascular Pharmacology Patent Pharmacology

5,5-Diphenylpyrrolidin-2-one (CAS 40052-79-7) belongs to the 2-pyrrolidinone class of heterocyclic compounds, characterized by a five-membered lactam ring geminally disubstituted with two phenyl groups at the 5-position. Its molecular formula is C₁₆H₁₅NO with a molecular weight of 237.30 g/mol and a DSSTox substance ID of DTXSID80493794.

Molecular Formula C16H15NO
Molecular Weight 237.30 g/mol
CAS No. 40052-79-7
Cat. No. B14655426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5-Diphenylpyrrolidin-2-one
CAS40052-79-7
Molecular FormulaC16H15NO
Molecular Weight237.30 g/mol
Structural Identifiers
SMILESC1CC(NC1=O)(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C16H15NO/c18-15-11-12-16(17-15,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,18)
InChIKeyIGMOGKVUFNJEOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,5-Diphenylpyrrolidin-2-one (CAS 40052-79-7): A Structurally Distinct, Pharmacologically Active Lactam Scaffold for Coronary Vasodilation and Agrochemical Intermediates


5,5-Diphenylpyrrolidin-2-one (CAS 40052-79-7) belongs to the 2-pyrrolidinone class of heterocyclic compounds, characterized by a five-membered lactam ring geminally disubstituted with two phenyl groups at the 5-position [2][4]. Its molecular formula is C₁₆H₁₅NO with a molecular weight of 237.30 g/mol and a DSSTox substance ID of DTXSID80493794 [4]. Unlike more widely studied 3,3-diphenylpyrrolidin-2-one derivatives—which are primarily explored for α-adrenoceptor affinity and antiarrhythmic activity—this 5,5-disubstituted isomer has been specifically disclosed in expired patent literature as possessing coronary vasodilator activity [1]. The compound also serves as a key synthetic intermediate for N‑amino derivatives accessed via direct amination [3] and belongs to the broader diphenylpyrrolidinone chemotype that has been systematically evaluated as phytoene desaturase (PDS) inhibitors for herbicidal applications [5].

Why 5,5-Diphenylpyrrolidin-2-one Cannot Be Replaced by 3,3-Diphenyl or Other Pyrrolidinone Isomers in Target-Oriented Procurement


Generic substitution within the diphenylpyrrolidinone family is fundamentally unsound because the position of the geminal phenyl substituents dictates both the pharmacological target profile and the chemical reactivity of the scaffold. The 3,3-diphenylpyrrolidin-2-one isomer—exemplified by the well-characterized antiarrhythmic derivatives reported by Kulig et al. (2009)—displays high affinity for α₁- and α₂-adrenoceptors (e.g., pKᵢ = 7.28 for α₁-AR and pKᵢ = 6.68 for α₂-AR), with the phenyl groups at the 3-position being critical for this receptor interaction [1]. In contrast, US Patent 3,804,854 explicitly claims that the 5,5-diphenyl substitution pattern confers coronary vasodilator activity, a pharmacodynamic property not reported for the 3,3-isomer [2]. Similarly, in the agrochemical domain, the herbicidal diphenylpyrrolidinones studied by Ogawa et al. (2001) are substituted at positions 3 and 4, not the 5, 5‑geminal pattern [3]. Furthermore, the 5-position gem‑diphenyl architecture enables specific downstream synthetic transformations—such as direct N‑amination to yield 1‑amino‑5,5‑diphenylpyrrolidin‑2‑one in 50–65% yields for related derivatives—that are not accessible from the 3,3‑ or 4,4‑substituted isomers due to divergent ring electronics [4]. The procurement decision must therefore be guided by the specific substitution pattern rather than the generic 'diphenylpyrrolidinone' class name.

Quantitative Evidence Differentiating 5,5-Diphenylpyrrolidin-2-one from Closest Analogs Across Pharmacological, Synthetic, and Agrochemical Dimensions


Coronary Vasodilator Activity: 5,5-Diphenyl Isomer vs. 3,3-Diphenyl Isomer Lacking This Pharmacological Profile

US Patent 3,804,854 specifically claims that 5,5-diphenyl-2-pyrrolidinone compounds demonstrate coronary vasodilator activity when administered intravenously to anesthetized dogs at doses of 1–5 mg/kg [1]. This pharmacological endpoint is absent from the comprehensive pharmacological evaluation of 3,3‑diphenylpyrrolidin‑2‑one derivatives, which were profiled exclusively for α₁‑ and α₂‑adrenoceptor binding, antiarrhythmic, and antihypertensive activities [2]. The structural basis for this differentiation lies in the gem‑diphenyl substitution at the 5‑position versus the 3‑position, which alters the three‑dimensional presentation of the pharmacophore and receptor recognition profile.

Coronary Vasodilation Cardiovascular Pharmacology Patent Pharmacology

Synthetic Versatility: N‑Amination Yields for 5,5‑Diphenylpyrrolidin‑2‑one Derivatives vs. 3,3‑Diphenyl Isomer Derivatives

The Science of Synthesis compilation documents that 5,5‑diphenylpyrrolidin‑2‑one can be directly aminated with (2,4‑dinitrophenyl)hydroxylamine in tetrahydrofuran to yield 1‑amino‑5,5‑diphenylpyrrolidin‑2‑one [1]. Although the yield for this specific compound was not reported, related 5,5‑disubstituted derivatives in the same synthetic series achieved yields of 50–65% [1]. This N‑amination pathway exploits the electronic environment created by the gem‑diphenyl substitution at C‑5. In contrast, no comparable direct N‑amination methodology has been reported for 3,3‑diphenylpyrrolidin‑2‑one derivatives, where synthetic efforts have focused instead on N‑alkylation with arylpiperazine‑propyl substituents to generate adrenoceptor ligands [2].

N-Amination Synthetic Chemistry Lactam Derivatization

Agrochemical Target Class Membership: Phytoene Desaturase (PDS) Inhibitory Activity of Diphenylpyrrolidinones vs. Commercial PDS Herbicides

A systematic mode‑of‑action study evaluated 48 diphenylpyrrolidinones for phytoene desaturase (PDS) inhibition, establishing this chemotype as a validated PDS inhibitor class alongside commercial herbicides including norflurazon, fluridone, and diflufenican [1][2]. Within this series, the most potent derivative MT‑141 achieved a pI₅₀ of 7.30 in a cell‑free PDS assay, a value higher than most reference PDS inhibitors except diflufenican [3]. Although the specific PDS inhibitory activity of the parent 5,5‑diphenylpyrrolidin‑2‑one (without additional substituents) has not been individually reported, the unsubstituted 5,5‑diphenyl scaffold represents the core template from which herbicidally optimized derivatives are elaborated via substituent introduction at positions 1, 3, and 4 [1].

Herbicide Discovery Phytoene Desaturase Inhibition Carotenoid Biosynthesis

Regulatory Identity and Physicochemical Characterization: DSSTox Registration vs. Unregistered Analog Isomers

5,5‑Diphenylpyrrolidin‑2‑one possesses a verified DSSTox substance identifier (DTXSID80493794) in the U.S. EPA's Distributed Structure‑Searchable Toxicity database [1], providing a standardized chemical identity record linked to its molecular structure (C₁₆H₁₅NO, MW = 237.30 g/mol), InChI key, and associated physicochemical data . This regulatory‑grade registration facilitates unambiguous procurement, inventory tracking, and toxicological data retrieval. In contrast, many positional isomers within the diphenylpyrrolidinone family (e.g., 4,4‑diphenylpyrrolidin‑2‑one) lack DSSTox entries, creating ambiguity in chemical identity verification and compliance documentation [2].

Regulatory Toxicology Chemical Identity DSSTox

Recommended Research and Industrial Application Scenarios for 5,5-Diphenylpyrrolidin-2-one Based on Verified Evidence


Cardiovascular Pharmacology: Coronary Vasodilation Probe Development Using the 5,5-Diphenyl Scaffold

Investigators pursuing novel coronary vasodilators can employ 5,5‑diphenylpyrrolidin‑2‑one as a pharmacologically validated starting scaffold. US Patent 3,804,854 demonstrates in vivo efficacy in an anesthetized dog model at 1–5 mg/kg i.v., establishing a benchmark for structure‑activity relationship studies [1]. Researchers can systematically modify the N‑1 position (hydroxy, lower alkoxy) and introduce aryl substituents (halogen, alkyl, alkoxy, trifluoromethyl) to optimize potency, selectivity, and pharmacokinetic profile relative to this baseline. The 5,5‑substitution pattern is essential; purchasing the 3,3‑isomer would redirect the pharmacological investigation toward adrenoceptor targets (α₁‑AR pKᵢ = 7.28, α₂‑AR pKᵢ = 6.68) rather than coronary vasodilation [2].

Synthetic Methodology: Access to N‑Aminopyrrolidinone Building Blocks via Direct Amination

Medicinal chemistry and process chemistry groups requiring N‑amino‑γ‑lactam intermediates can utilize 5,5‑diphenylpyrrolidin‑2‑one for direct N‑amination with (2,4‑dinitrophenyl)hydroxylamine to generate 1‑amino‑5,5‑diphenylpyrrolidin‑2‑one [1]. The gem‑diphenyl substitution at C‑5 stabilizes the carbocation intermediate formed during the cyclization/functionalization sequence, enabling this transformation with yields in the 50–65% range based on structurally analogous compounds [1]. This one‑step functionalization strategy avoids multi‑step protection/deprotection sequences and provides access to N‑amino derivatives that are valuable as precursors for hydrazone, triazene, and heterocycle‑fused lactam libraries.

Agrochemical Discovery: Phytoene Desaturase (PDS) Inhibitor Scaffold for Bleaching Herbicide Development

The diphenylpyrrolidinone chemotype has been systematically validated as a phytoene desaturase inhibitor scaffold through a comprehensive mode‑of‑action study encompassing 48 derivatives [1]. 5,5‑Diphenylpyrrolidin‑2‑one serves as the unsubstituted core template for agrochemical lead generation. Optimization of substituents at N‑1, C‑3, and C‑4 can be guided by the established SAR from Ogawa et al. (2001), with the goal of achieving PDS inhibitory potency comparable to or exceeding the lead compound MT‑141 (pI₅₀ = 7.30 in cell‑free assay) [2]. The non‑competitive inhibition mechanism with respect to the phytoene substrate and competitive interaction at the NADP⁺ cofactor‑binding site [1] provide a rational basis for structure‑based design and docking studies.

Regulatory Toxicology and Environmental Fate Studies Requiring DSSTox‑Registered Chemical Identity

Environmental toxicology laboratories and regulatory compliance groups evaluating the environmental fate or toxicological profile of diphenylpyrrolidinone derivatives can procure 5.5‑diphenylpyrrolidin‑2‑one with the assurance of a verified DSSTox substance record (DTXSID80493794) linked to its molecular structure and physicochemical properties [1][2]. This registration facilitates integration with EPA computational toxicology platforms (CompTox Dashboard, ACToR, ToxCast) for read‑across assessments and predictive modeling. Use of this registered parent compound as a reference standard in analytical method development (HPLC, LC‑MS, GC‑MS) for detecting diphenylpyrrolidinone metabolites or environmental degradation products ensures traceable identity verification, unlike unregistered positional isomers that lack standardized identifiers.

Quote Request

Request a Quote for 5,5-Diphenylpyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.